molecular formula C19H16FN3O2S B2471242 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-phenylethanediamide CAS No. 895784-31-3

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-phenylethanediamide

Cat. No.: B2471242
CAS No.: 895784-31-3
M. Wt: 369.41
InChI Key: DCCMKPYIKZMEJY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical and Chemical Properties Analysis

Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Electrochemical and Electrochromic Applications

Research has explored the electrochemical and electrochromic properties of polymers and compounds related to thiazole derivatives, highlighting their potential in applications such as organic electronics. For instance, the synthesis of novel donor-acceptor type monomers incorporating thiazole units has shown good electrochemical activity and distinct color-changing properties under different electrical potentials, indicating their potential use in electrochromic devices (Hu et al., 2013).

Molecular Interactions and Structural Analysis

Studies on the interaction between fluorinated compounds and o-phenylenediamine have led to the formation of compounds with potential for further chemical modifications, revealing insights into the structural characteristics and reactivity of such molecules (Khudina et al., 2004). Additionally, crystallographic analyses have provided detailed information on the molecular geometry and noncovalent interactions in thiazole derivatives, contributing to our understanding of their stability and reactivity (El-Emam et al., 2020).

Potential Biological Activities

Research into the synthesis and characterization of thiazole derivatives has also hinted at their antimicrobial and antifungal potential. For instance, new derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains, suggesting the possibility of developing new antimicrobial agents based on thiazole chemistry (Wardkhan et al., 2008).

Future Directions

Thiazole compounds have been the subject of much research due to their diverse biological activities and potential therapeutic applications . Future research may focus on the design and development of new thiazole derivatives with improved efficacy and lesser side effects .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c20-14-6-4-5-13(11-14)19-23-16(12-26-19)9-10-21-17(24)18(25)22-15-7-2-1-3-8-15/h1-8,11-12H,9-10H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCMKPYIKZMEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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